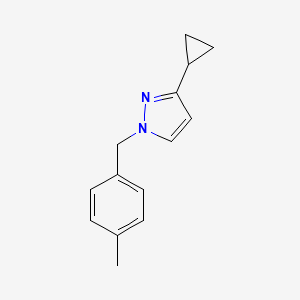

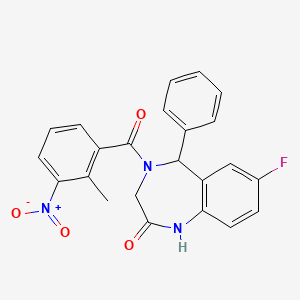

![molecular formula C21H22F3N3O3 B3011973 (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 1030730-68-7](/img/structure/B3011973.png)

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications

Inhibitors of Bruton's Tyrosine Kinase (BTK)

Research has shown that certain cyano and amide containing compounds exhibit potent inhibitory effects on Bruton's Tyrosine Kinase (BTK), which is crucial for the development and functioning of B cells. Such inhibitors could be vital in the treatment of B cell-related diseases, such as certain types of leukemia and lymphoma (Ghosh et al., 2000).

Organic Synthesis and Cyclization Reactions

Compounds with the cyano and amide functional groups are also significant in organic synthesis, particularly in the formation of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic methodologies enable the construction of complex molecular architectures, which are foundational in drug development and material sciences (Bacchi et al., 2005).

Study of Reaction Mechanisms

The reaction of amides with diazomethane, where cyano and amide groups are present, has been studied for understanding the diverse outcomes based on the activation by electron-withdrawing groups. This research provides insights into reaction mechanisms that are pivotal for designing new synthetic routes in organic chemistry (Lei & Rappoport, 2002).

Mechanochemical Properties

The study of cyano acrylamide derivatives, including those similar in structure to the query compound, reveals interesting mechanochemical properties such as mechanofluorochromic behaviors. These properties are crucial for the development of new materials with potential applications in sensing, data storage, and optoelectronic devices (Song et al., 2015).

Tautomeric Stability Evaluations

The stability of tautomers in compounds containing cyano and amide groups can be evaluated using computational methods, providing valuable information for the design of stable and effective pharmaceutical agents and materials (Dobosz et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c1-14-10-17(15(2)27(14)8-9-29-3)11-18(12-25)20(28)26-13-16-6-4-5-7-19(16)30-21(22,23)24/h4-7,10-11H,8-9,13H2,1-3H3,(H,26,28)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIWTKAOBAXHM-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NCC2=CC=CC=C2OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

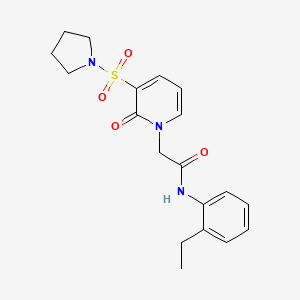

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)

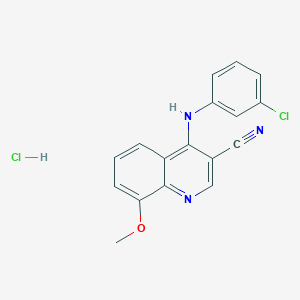

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)

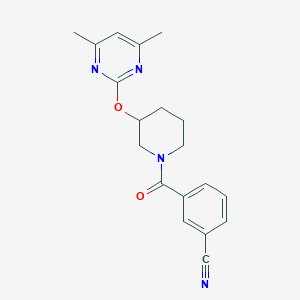

![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)